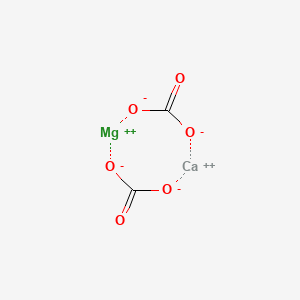
Magnesium calcium carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dolomite, AldrichCPR, is a mineral composed of calcium magnesium carbonate with the chemical formula CaMg(CO₃)₂. It is a type of limestone that is rich in magnesium and calcium, making it a valuable resource in various industrial and scientific applications. Dolomite is named after the French mineralogist Déodat Gratet de Dolomieu, who first described the mineral in the 18th century .
准备方法
Synthetic Routes and Reaction Conditions
Dolomite can be synthesized through various methods, including the mechanical ball milling method and low-temperature synthesis. The mechanical ball milling method involves controlling the solid-water ratio to synthesize dolomite-related complex carbonates . Another method involves the addition of solid-phase sodium carbonate to calcium-magnesium cation solutions at temperatures as low as 60°C, which overcomes the kinetic barriers to dolomite formation .
Industrial Production Methods
Industrial production of dolomite typically involves mining and processing dolostone, a sedimentary rock composed mainly of dolomite. The mined dolostone is crushed, screened, and washed to remove impurities. The processed dolomite is then used in various industrial applications, such as in the production of cement, glass, and ceramics .
化学反应分析
Types of Reactions
Dolomite undergoes various chemical reactions, including:
Oxidation: Dolomite can undergo oxidation reactions, particularly in the presence of acidic conditions.
Reduction: Reduction reactions involving dolomite are less common but can occur under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving dolomite include hydrochloric acid, which causes dolomite to effervesce slowly, and sodium carbonate, which is used in the synthesis of dolomite at low temperatures .
Major Products Formed
The major products formed from reactions involving dolomite include calcium carbonate, magnesium carbonate, and various substituted dolomite compounds, depending on the specific reaction conditions and reagents used .
科学研究应用
Dolomite has a wide range of scientific research applications, including:
Chemistry: Dolomite is used as a source of magnesium and calcium in various chemical reactions and processes.
Medicine: Dolomite is used as a dietary supplement to provide magnesium and calcium, essential minerals for bone health and metabolic functions.
作用机制
The mechanism by which dolomite exerts its effects involves the dissolution and release of calcium and magnesium ions. These ions interact with various molecular targets and pathways, such as:
Soil Amendment: In soil, dolomite neutralizes acidity by releasing calcium and magnesium ions, which react with hydrogen ions to increase soil pH.
Biological Systems: In biological systems, calcium and magnesium ions from dolomite play crucial roles in bone formation, muscle function, and enzymatic reactions.
相似化合物的比较
Dolomite is similar to other carbonate minerals such as calcite (calcium carbonate) and magnesite (magnesium carbonate). dolomite is unique due to its double carbonate structure, which includes both calcium and magnesium ions . Similar compounds include:
Calcite (CaCO₃): Composed solely of calcium carbonate, calcite is more reactive with acids compared to dolomite.
Magnesite (MgCO₃): Composed solely of magnesium carbonate, magnesite is less common than dolomite and has different industrial applications.
Norsethite (BaMg(CO₃)₂): A dolomite analogue with barium replacing calcium, norsethite has similar structural properties but different chemical behavior.
Dolomite’s unique combination of calcium and magnesium makes it a versatile and valuable compound in various scientific and industrial applications.
属性
分子式 |
C2CaMgO6 |
|---|---|
分子量 |
184.40 g/mol |
IUPAC 名称 |
calcium;magnesium;dicarbonate |
InChI |
InChI=1S/2CH2O3.Ca.Mg/c2*2-1(3)4;;/h2*(H2,2,3,4);;/q;;2*+2/p-4 |
InChI 键 |
HHSPVTKDOHQBKF-UHFFFAOYSA-J |
规范 SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].[Mg+2].[Ca+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


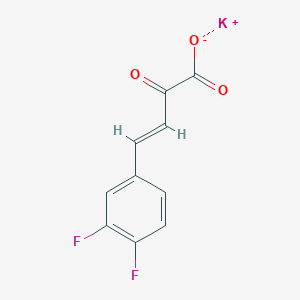
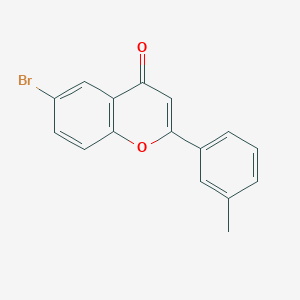
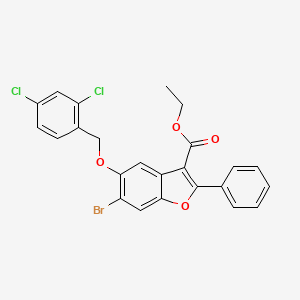

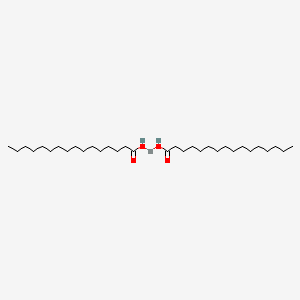
![(5Z)-5-[(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12051799.png)
![N-(4-chloro-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12051808.png)
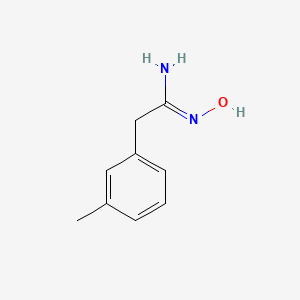

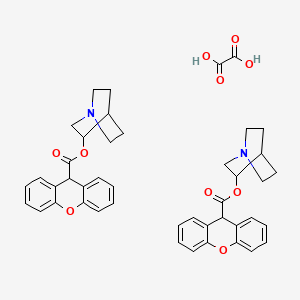
![2-[(4-Cyano-3-{[2-(2-cyanoanilino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(2-cyanophenyl)acetamide](/img/structure/B12051828.png)

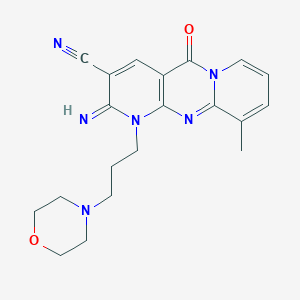
![7-Hydroxy-5-oxo-N-(3-pyridinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12051845.png)
